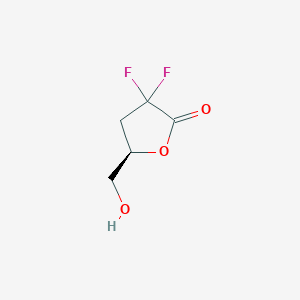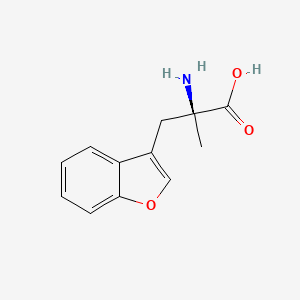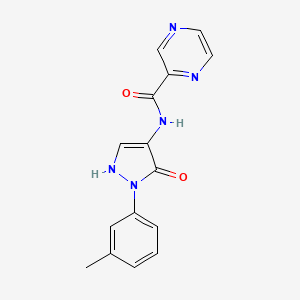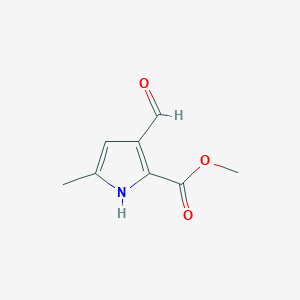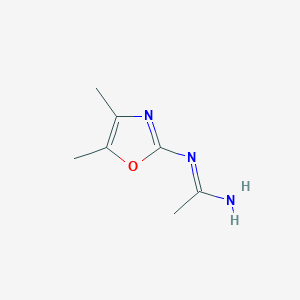![molecular formula C17H15ClN2 B12867374 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is a chemical compound belonging to the pyridocarbazole family of alkaloids. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antitumor properties and other pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several steps. One common method includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction is followed by further modifications to introduce the dimethyl groups and form the desired pyridocarbazole structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including multi-step reactions, purification processes, and crystallization to obtain the final product in high purity .
化学反応の分析
Types of Reactions
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
科学的研究の応用
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
作用機序
The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule.
Topoisomerase II Inhibition: It inhibits the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division.
Proapoptotic Pathways: The compound can induce apoptosis by increasing the expression of proapoptotic proteins like BAX and decreasing anti-apoptotic proteins like Bcl2.
類似化合物との比較
Similar Compounds
Ellipticine: A closely related compound with similar antitumor properties.
Olivacine: Another pyridocarbazole alkaloid with antitumor activity.
9-Methoxyellipticine: A derivative of ellipticine with modified chemical properties.
Uniqueness
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is unique due to its specific substitution pattern and its potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in medicinal chemistry research .
特性
分子式 |
C17H15ClN2 |
|---|---|
分子量 |
282.8 g/mol |
IUPAC名 |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;hydrochloride |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;/h3-9,18H,1-2H3;1H |
InChIキー |
UNWXQMVFVHDDPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
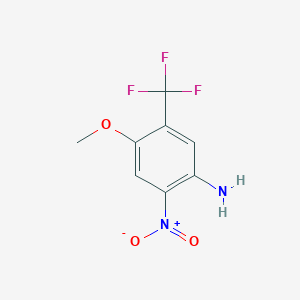
![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)

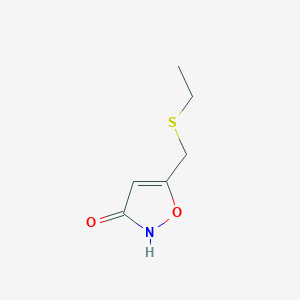
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
